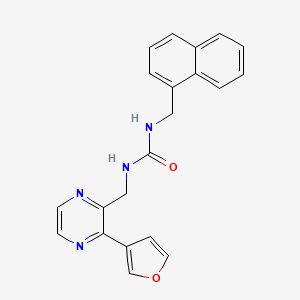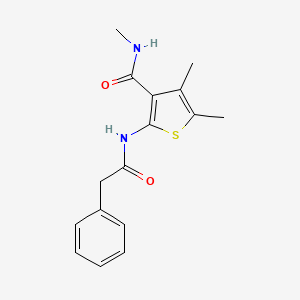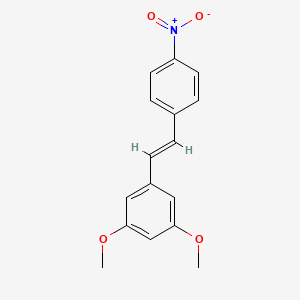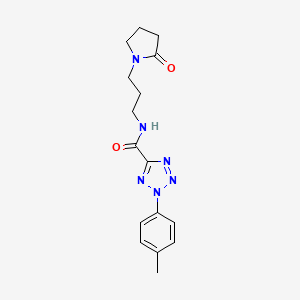![molecular formula C22H25N3O6S B2757117 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 886906-39-4](/img/structure/B2757117.png)
2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, the Van Leusen imidazole synthesis, and the nitrilimine-N-phenylamine cycloaddition2. The synthesis of sulfonyl compounds typically involves the reaction of a sulfonyl chloride with an alcohol or amine.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography34. This allows for the determination of the positions of atoms within a molecule and the lengths and angles of the chemical bonds.
Chemical Reactions Analysis
Imidazoles and sulfonyl compounds can participate in a variety of chemical reactions. Imidazoles can act as both nucleophiles and electrophiles, allowing them to take part in many different types of reactions2. Sulfonyl compounds are often used as protecting groups in organic synthesis, as they can be easily added and removed without affecting other functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are important for understanding how the compound will behave in different environments and how it can be manipulated for use in chemical reactions.Scientific Research Applications
Alkylation Reactions and Chemical Transformations
Studies have explored the chemical properties and reactions involving compounds with structural motifs similar to "2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone." For instance, Rayes et al. (2010) investigated alkylation reactions of dimethoxybenzo[a]heptalenes, revealing insights into the reactivity and potential for creating novel compounds through specific chemical transformations (Rayes et al., 2010).
Anticancer Activity
Arylsulfonyl-hydrazones of 2-pyridinecarboxaldehyde 1-oxide, sharing a commonality in the functional group's complexity with the queried compound, have shown a new class of antineoplastic agents. Their anticancer activity is linked to spontaneous chemical transformations critical for their potency, as discussed by Shiba et al. (1983) (Shiba et al., 1983).
Antioxidant and Enzyme Inhibition
The exploration of sulfonamides incorporating triazine motifs, as reported by Lolak et al. (2020), indicates the potential for compounds like "2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone" to possess antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Novel Syntheses and Biological Evaluations
Research into the synthesis and biological evaluation of Schiff bases tethered with triazole and pyrazole rings provides a framework for understanding the biological relevance of complex molecules. These studies, exemplified by the work of Pillai et al. (2019), not only offer insights into the synthesis strategies but also evaluate the biological activities, including antioxidant and α-glucosidase inhibitory activities, of such compounds (Pillai et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS)56.
Future Directions
The future directions for research on a compound can depend on many factors, including its biological activity, its potential uses, and the current state of knowledge about its properties1. Future research could involve further exploration of the compound’s biological activity, development of new synthetic methods, or investigation of its potential applications in areas such as medicine or materials science.
Please note that this is a general analysis based on the classes of compounds that “2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” belongs to. For a more specific analysis, more detailed information or experimental data would be needed.
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-29-17-11-16(12-18(13-17)30-2)15-32(27,28)22-23-19-5-3-4-6-20(19)25(22)14-21(26)24-7-9-31-10-8-24/h3-6,11-13H,7-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOPQOUTTNWMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)
![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)
